Comparative Antiproliferative Potency in Multi-Cell Line Panels
Gardenin D (compound 9) and Gardenin B (compound 5) were identified as superior antiproliferative agents in a panel including lung, breast, colon, hepatic, leukemia, and keratinocyte cell lines, whereas other PMFs (e.g., Gardenin E, Xanthomicrol) exerted only moderate effects [1].
| Evidence Dimension | IC₅₀ for cell proliferation inhibition |
|---|---|
| Target Compound Data | IC₅₀ 12.82 ± 0.67 to 94.63 ± 1.27 μg/mL across tested lines |
| Comparator Or Baseline | Other isolated PMFs (compounds 2,3,6,8,10,11) inhibited proliferation only 21.40 ± 0.12% to 48.12 ± 0.47% at equivalent concentrations |
| Quantified Difference | Gardenin D exhibits superior inhibition compared to the moderate effects (≤48% inhibition) observed for the comparator compounds |
| Conditions | In vitro MTT assay; lung, breast, colon, hepatic, leukemia cell lines; keratinocytes |
Why This Matters
This direct comparison under standardized conditions identifies Gardenin D as a high-potency antiproliferative lead, guiding procurement for oncology-focused research programs.
- [1] Maurya P, Singh S, Gupta MM, Luqman S. Characterization of bioactive constituents from the gum resin of Gardenia lucida and its pharmacological potential. Biomed Pharmacother. 2017 Jan;85:444-456. doi:10.1016/j.biopha.2016.11.049. View Source
